molecular formula C14H20N6O2S B2793065 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040679-54-6

1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2793065
CAS No.: 1040679-54-6
M. Wt: 336.41
InChI Key: WACIMLSFOTUBPZ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may also play a role in binding to biological targets, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-tetrazol-5-yl sulfone: Similar structure but lacks the piperazine ring.

    1-(1-Phenyl-1H-tetrazol-5-yl)piperazine hydrochloride: Similar structure but lacks the ethylsulfonyl group.

Uniqueness

1-(Ethylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-2-23(21,22)19-10-8-18(9-11-19)12-14-15-16-17-20(14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACIMLSFOTUBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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